Cas no 955802-45-6 (1-(3-chlorophenyl)-4-methyl-6-(pyridin-3-yl)methyl-1H,6H,7H-pyrazolo3,4-dpyridazin-7-one)

1-(3-chlorophenyl)-4-methyl-6-(pyridin-3-yl)methyl-1H,6H,7H-pyrazolo3,4-dpyridazin-7-one structure
955802-45-6 structure
Product Name:1-(3-chlorophenyl)-4-methyl-6-(pyridin-3-yl)methyl-1H,6H,7H-pyrazolo3,4-dpyridazin-7-one
CAS No:955802-45-6
MF:C18H14ClN5O
MW:351.789661884308
CID:5843055
PubChem ID:16846322
Update Time:2025-10-28

1-(3-chlorophenyl)-4-methyl-6-(pyridin-3-yl)methyl-1H,6H,7H-pyrazolo3,4-dpyridazin-7-one Chemical and Physical Properties

Names and Identifiers

    • 7H-Pyrazolo[3,4-d]pyridazin-7-one, 1-(3-chlorophenyl)-1,6-dihydro-4-methyl-6-(3-pyridinylmethyl)-
    • 1-(3-chlorophenyl)-4-methyl-6-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
    • AKOS024649591
    • 1-(3-chlorophenyl)-4-methyl-6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
    • 955802-45-6
    • F2459-0241
    • 1-(3-chlorophenyl)-4-methyl-6-(pyridin-3-yl)methyl-1H,6H,7H-pyrazolo3,4-dpyridazin-7-one
    • Inchi: 1S/C18H14ClN5O/c1-12-16-10-21-24(15-6-2-5-14(19)8-15)17(16)18(25)23(22-12)11-13-4-3-7-20-9-13/h2-10H,11H2,1H3
    • InChI Key: RVBGSOREJGKCJL-UHFFFAOYSA-N
    • SMILES: C1(=O)N(CC2=CC=CN=C2)N=C(C)C2C=NN(C3=CC=CC(Cl)=C3)C1=2

Computed Properties

  • Exact Mass: 351.0886878g/mol
  • Monoisotopic Mass: 351.0886878g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 542
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 63.4Ų

Experimental Properties

  • Density: 1.40±0.1 g/cm3(Predicted)
  • Boiling Point: 576.6±60.0 °C(Predicted)
  • pka: 4.68±0.10(Predicted)

1-(3-chlorophenyl)-4-methyl-6-(pyridin-3-yl)methyl-1H,6H,7H-pyrazolo3,4-dpyridazin-7-one Pricemore >>

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Additional information on 1-(3-chlorophenyl)-4-methyl-6-(pyridin-3-yl)methyl-1H,6H,7H-pyrazolo3,4-dpyridazin-7-one

Introduction to 1-(3-chlorophenyl)-4-methyl-6-(pyridin-3-yl)methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one (CAS No. 955802-45-6)

1-(3-chlorophenyl)-4-methyl-6-(pyridin-3-yl)methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one, with the CAS number 955802-45-6, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazolopyridazines and is characterized by its unique structural features and potential biological activities. The compound's structure includes a pyrazolopyridazine core, a 3-chlorophenyl substituent, a methyl group, and a pyridin-3-ylmethyl moiety, which collectively contribute to its pharmacological properties.

The development and study of 1-(3-chlorophenyl)-4-methyl-6-(pyridin-3-yl)methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one have been driven by its potential as a lead compound for the discovery of new therapeutic agents. Recent research has focused on elucidating its mechanisms of action and evaluating its efficacy in various biological assays. One of the key areas of interest is its activity as a modulator of specific receptors and enzymes, which could have implications for the treatment of diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

In terms of its chemical synthesis, 1-(3-chlorophenyl)-4-methyl-6-(pyridin-3-yl)methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one can be prepared through a series of well-defined steps. The synthesis typically involves the condensation of appropriate starting materials followed by functional group modifications to achieve the desired structure. The synthetic route is designed to optimize yield and purity while minimizing the formation of side products. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to enhance the efficiency and scalability of the process.

The biological evaluation of 1-(3-chlorophenyl)-4-methyl-6-(pyridin-3-yl)methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one has revealed promising results in several in vitro and in vivo models. Studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including those derived from breast, lung, and colon cancers. Additionally, it has demonstrated selective inhibition of specific kinases involved in cell signaling pathways that are dysregulated in cancer. These findings suggest that 1-(3-chlorophenyl)-4-methyl-6-(pyridin-3-yl)methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one could serve as a valuable tool for further investigating these pathways and developing targeted therapies.

Beyond its anticancer properties, 1-(3-chlorophenyl)-4-methyl-6-(pyridin-3-yl)methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one has also shown potential in other therapeutic areas. For instance, preliminary studies have indicated that it may have neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells. This makes it an interesting candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, its anti-inflammatory properties have been explored in models of inflammatory diseases like arthritis and colitis.

The pharmacokinetic profile of 1-(3-chlorophenyl)-4-methyl-6-(pyridin-3-yl)methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is another important aspect that has been investigated. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life in vivo, which are desirable characteristics for a drug candidate. However, further optimization may be required to enhance its pharmacokinetic properties for clinical applications.

In conclusion, 1-(3-chlorophenyl)-4-methyl-6-(pyridin-3-yl)methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one (CAS No. 955802-45-6) is a promising compound with diverse biological activities that warrant further investigation. Its unique structural features and potential therapeutic applications make it an attractive target for drug discovery efforts. Ongoing research aims to fully characterize its mechanisms of action and optimize its properties for clinical use. As new findings continue to emerge from both academic laboratories and pharmaceutical companies, this compound is likely to play an increasingly important role in the development of novel treatments for various diseases.

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